REACTION_CXSMILES
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[CH3:1][C:2](=[CH2:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[S:9]1C=CC=C1CC(O)=O.[CH3:18][CH2:19][O:20]CC>>[C:19]([S:9][CH2:8][CH:2]([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4])(=[O:20])[CH3:18]
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Name
|
|
Quantity
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39 mmol
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Type
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reactant
|
Smiles
|
CC(C(=O)OCC)=C
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Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
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CUSTOM
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Details
|
stirred at 65° C. for 36 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase was dried with Na2SO4
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Type
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CUSTOM
|
Details
|
Evaporation to dryness
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |